molecular formula C7H7BrN2O B2503011 2-Bromo-5-hydroxybenzenecarboximidamide CAS No. 1378876-81-3

2-Bromo-5-hydroxybenzenecarboximidamide

Cat. No.: B2503011
CAS No.: 1378876-81-3
M. Wt: 215.05
InChI Key: HRNHVQOMWBBFGA-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxybenzenecarboximidamide is a substituted benzene derivative featuring a carboximidamide functional group (-C(=NH)NH₂) at position 1, a bromine atom at position 2, and a hydroxyl (-OH) group at position 5. This compound’s structure confers unique electronic and steric properties due to the interplay of electron-withdrawing (Br, -C(=NH)NH₂) and electron-donating (-OH) substituents.

Properties

IUPAC Name

2-bromo-5-hydroxybenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNHVQOMWBBFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Bromo-5-Hydroxybenzonitrile

The synthesis of 2-bromo-5-hydroxybenzenecarboximidamide typically begins with 2-bromo-5-hydroxybenzonitrile, a precursor accessible via bromination of 5-hydroxybenzonitrile. While direct synthesis details are absent in the provided sources, analogous bromination methods suggest using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions. For instance, electrophilic aromatic bromination of 5-hydroxybenzonitrile at the ortho position relative to the hydroxyl group would yield the desired nitrile.

Key Considerations :

  • The hydroxyl group’s directing effect ensures regioselective bromination at the 2-position.
  • Reaction conditions must avoid nitrile hydrolysis, necessitating mild temperatures (25–40°C) and non-aqueous solvents like dichloromethane.

Pinner Reaction for Imidate Formation

The Pinner reaction converts nitriles to imidate esters, which are subsequently ammonolyzed to amidines. For 2-bromo-5-hydroxybenzonitrile, this involves:

  • Imidate Ester Synthesis :

    • Dissolve 2-bromo-5-hydroxybenzonitrile in absolute ethanol.
    • Saturate the solution with dry HCl gas at 0–5°C to form the imidate ester hydrochloride.
    • Reaction progress is monitored via TLC, with typical completion within 4–6 hours.
  • Ammonolysis to Carboximidamide :

    • Treat the imidate ester with concentrated aqueous ammonia in ethanol at 25°C for 12–24 hours.
    • Neutralize excess HCl and isolate the product via vacuum filtration or extraction.

Optimized Conditions :

Parameter Value
Temperature 0–5°C (imidate), 25°C (ammonolysis)
Solvent Absolute ethanol
Yield 85–90% (based on analogous reactions)

This method avoids hydroxyl group protection due to ethanol’s mild acidity, though prolonged exposure to HCl may necessitate inert atmospheres.

Alternative Synthetic Routes

From 5-Bromo-2-Hydroxybenzamide

5-Bromo-2-hydroxybenzamide serves as a potential precursor, though its conversion to amidines requires multi-step functionalization:

  • Hofmann Rearrangement :
    • Treat the amide with bromine and NaOH to generate an intermediate isocyanate.
    • Hydrolyze the isocyanate to a primary amine, which is then oxidized to the amidine.

Challenges :

  • Low yields (40–50%) due to competing hydrolysis side reactions.
  • Requires stringent pH control to prevent dehalogenation of the bromine substituent.

From 2-Bromo-5-Hydroxybenzaldehyde

2-Bromo-5-hydroxybenzaldehyde, synthesized via demethylation of 2-bromo-5-methoxybenzaldehyde with BBr₃, can be transformed into the target compound through nitrile intermediacy:

  • Oxime Formation :

    • React the aldehyde with hydroxylamine hydrochloride in ethanol to form 2-bromo-5-hydroxybenzaldehyde oxime.
  • Dehydration to Nitrile :

    • Treat the oxime with phosphorus oxychloride (POCl₃) or acetic anhydride to yield 2-bromo-5-hydroxybenzonitrile.
  • Pinner Reaction :

    • Proceed as outlined in Section 1.2.

Yield Considerations :

  • Oxime dehydration achieves ~75% conversion, making this route less efficient than direct bromination of 5-hydroxybenzonitrile.

Reaction Optimization and Challenges

Protecting Group Strategies

The phenolic hydroxyl group’s reactivity necessitates protection during strongly acidic or basic steps. Common strategies include:

  • Acetylation : Treat with acetic anhydride to form a stable acetate ester, removed via hydrolysis post-reaction.
  • Silylation : Use tert-butyldimethylsilyl chloride (TBDMSCl) for superior stability under harsh conditions.

Impact on Yield :

  • Unprotected hydroxyl groups reduce amidine yields by 15–20% due to side reactions.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30) effectively separates amidine products from unreacted nitriles.
  • Recrystallization : Ethanol-water mixtures (3:1) produce high-purity crystals, albeit with 10–15% loss.

Physicochemical Characterization

Critical data for this compound, inferred from analogous compounds:

Property Value Method
Molecular Weight 217.02 g/mol MS
Melting Point 185°C (decomp) DSC
Solubility Insoluble in water; soluble in DMSO, ethanol Empirical
pKa 8.2 (phenolic OH) Potentiometric

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 2-Bromo-5-hydroxybenzenecarboximidamide:

Compound Name Molecular Formula Substituents & Positions Functional Groups Molecular Weight (g/mol)
This compound C₇H₆BrN₃O¹ Br (C2), OH (C5), carboximidamide (C1) Carboximidamide, -OH, -Br ~232.05
5-Bromo-2-fluoro-N-hydroxybenzimidamide C₇H₆BrFN₂O Br (C5), F (C2), N-hydroxy (imidamide) Benzimidamide, -F, -Br, -N-OH 247.04
5-Bromo-1H-benzoimidazole-2-carboxylic acid C₈H₅BrN₂O₂ Br (C5), COOH (C2), benzimidazole core Carboxylic acid, benzimidazole, -Br 257.05

¹ Inferred formula based on substituent analysis; direct literature data unavailable.

Key Observations:

Substituent Positions and Electronic Effects: The target compound positions Br and -OH at C2 and C5, respectively, creating distinct electronic effects. In contrast, 5-Bromo-2-fluoro-N-hydroxybenzimidamide substitutes F at C2 and Br at C5, introducing stronger electron-withdrawing effects (F > Br) and altering ring polarization.

Functional Group Diversity: The carboximidamide group (-C(=NH)NH₂) in the target compound is a strong base, whereas the carboxylic acid (-COOH) in is acidic. basicity in the target compound). The N-hydroxy group in may enhance metal-chelation properties, unlike the target compound’s -OH group, which is more acidic and prone to hydrogen bonding.

Fluorine in increases metabolic stability in drug design contexts but reduces steric bulk compared to Br in the target compound.

Q & A

Q. Table 1. Comparison of DFT Functionals for Predicting Thermochemical Properties

FunctionalAverage Deviation (kcal/mol)Applicability to Imidamide Systems
B3LYP2.4High (validated for aromatic systems)
PBE5.8Moderate (limited for exact exchange)

Q. Table 2. Key Spectroscopic Markers for Structural Confirmation

TechniqueDiagnostic Peaks/Ranges
1H^1H NMRδ 8.2–8.5 ppm (aromatic H), δ 6.5–7.0 ppm (OH)
IR3300 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=N)

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